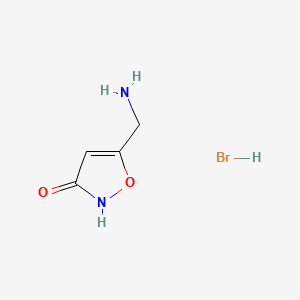

Muscimol hydrobromide

描述

属性

IUPAC Name |

5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZOJWHOZRKYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171182 | |

| Record name | Muscimol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18174-72-6 | |

| Record name | Muscimol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Muscimol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18174-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muscimol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muscimol hydrobromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Muscimol Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscimol (B1676869), the principal psychoactive constituent of Amanita muscaria mushrooms, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its hydrobromide salt is frequently utilized in research due to its stability and solubility.[1] This technical guide delineates the comprehensive mechanism of action of Muscimol hydrobromide, detailing its molecular interactions, downstream signaling cascades, and the resultant physiological effects. The document provides a thorough overview of its binding affinities, functional potencies, and the experimental methodologies employed to elucidate its pharmacodynamics.

Introduction to Muscimol and the GABAergic System

Muscimol is a structural analog of the primary inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[3] Unlike GABA, muscimol can readily cross the blood-brain barrier, enabling its potent central effects.[1] The GABAergic system plays a crucial role in regulating neuronal excitability, and its modulation is a key target for a wide array of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[4]

GABA exerts its inhibitory effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Muscimol primarily acts on GABA-A receptors and is reported to be inactive at GABA-B receptors.[1]

Molecular Mechanism of Action

Interaction with the GABA-A Receptor

The core mechanism of action of muscimol involves its direct binding to and activation of the GABA-A receptor, a ligand-gated ion channel.[5] Structurally, the GABA-A receptor is a pentameric complex composed of various subunit combinations, with the most common stoichiometry in the CNS being two α, two β, and one γ subunit.[6][7]

Muscimol binds to the orthosteric binding site on the GABA-A receptor, the same site to which the endogenous ligand GABA binds.[1] This binding site is located at the interface between the α and β subunits.[8] Upon binding, muscimol induces a conformational change in the receptor, leading to the opening of the integral chloride (Cl⁻) ion channel.[6]

Downstream Signaling Pathway

The activation of the GABA-A receptor by muscimol initiates a cascade of events that ultimately leads to neuronal inhibition. The primary downstream effect is the influx of negatively charged chloride ions into the neuron.[5] This influx of anions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This decreased neuronal excitability is the fundamental basis for the sedative, hypnotic, and anxiolytic effects of muscimol.[5]

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

The affinity and potency of muscimol can vary depending on the subunit composition of the GABA-A receptor. It exhibits a particularly high affinity for receptors containing the δ subunit, which are often located extrasynaptically and are involved in tonic inhibition.[9][10]

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Kd) | Bovine Cerebral Cortex (High Affinity) | ~10 nM | [11] |

| Bovine Cerebral Cortex (Low Affinity) | ~0.5 µM | [11] | |

| δ-containing (α4βδ) in forebrain | ~1.6 nM | [12] | |

| δ-containing (α6βδ) in cerebellum | ~1.1 nM | [12] | |

| Recombinant α6β3δ | 0.72 nM | [13] | |

| Recombinant α6β2δ | 1.3 nM | [13] | |

| Potency (EC50) | Recombinant α1β3 | 0.65 ± 0.22 µM | [14] |

| Recombinant α4β3δ | ~1-2 nM | [12][15] | |

| Recombinant α6β3δ | 160 nM | [15] | |

| Recombinant α4β3δ | 200 nM | [15] | |

| Efficacy (Emax) | Extrasynaptic α4β3δ | 120-140% (relative to GABA) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of muscimol for the GABA-A receptor.

Objective: To quantify the binding characteristics of [³H]muscimol to GABA-A receptors in a given tissue or cell preparation.

Materials:

-

[³H]muscimol (radioligand)

-

Unlabeled muscimol or GABA (for determining non-specific binding)

-

Membrane preparation from brain tissue (e.g., bovine cerebral cortex) or cells expressing specific GABA-A receptor subtypes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of [³H]muscimol, and either buffer (for total binding) or a high concentration of unlabeled muscimol/GABA (for non-specific binding) in a final volume.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]muscimol and use non-linear regression to determine the Kd and Bmax values.

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacological Effects of Muscimol in Animal Models [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.utu.fi [research.utu.fi]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

Muscimol hydrobromide as a GABA-A receptor agonist.

An In-depth Technical Guide to Muscimol (B1676869) Hydrobromide as a GABA-A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscimol is a potent, psychoactive isoxazole (B147169) alkaloid found in mushrooms of the Amanita genus, most notably Amanita muscaria[1][2]. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), muscimol's primary mechanism of action is as a high-affinity agonist at the GABA-A receptor[1][3][4]. Unlike GABA, muscimol can effectively cross the blood-brain barrier, making it a valuable and widely used tool in neuroscience research for studying the GABAergic system[1][4][5].

Muscimol hydrobromide is the hydrobromide salt form of muscimol. This form is frequently used in research settings due to its increased stability and water solubility compared to the freebase form[6].

The GABA-A receptor is a ligand-gated ion channel that plays a critical role in mediating fast synaptic inhibition throughout the central nervous system (CNS)[7][8][9]. Dysfunction of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances[10][11]. Consequently, the GABA-A receptor is a key pharmacological target[10][12].

This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action as a GABA-A receptor agonist, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a stable salt form used for research applications. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | [13] |

| Alternate Names | Agarin hydrobromide, Pantherine | [1][14] |

| CAS Number | 18174-72-6 | [13][15] |

| Molecular Formula | C₄H₇BrN₂O₂ | [13] |

| Molecular Weight | 195.01 g/mol | [13][15][16] |

Mechanism of Action at the GABA-A Receptor

Muscimol exerts its effects by acting as a potent orthosteric agonist at GABA-A receptors, binding to the same site as the endogenous neurotransmitter GABA[1].

GABA-A Receptor Structure

GABA-A receptors are pentameric ligand-gated ion channels, meaning they are composed of five protein subunits arranged around a central ion pore[7][8][9]. These receptors exhibit significant diversity, assembled from a large family of subunits, including α (1-6), β (1-3), γ (1-3), δ, ε, π, θ, and ρ (1-3)[7][17]. The most common isoform in the CNS consists of two α, two β, and one γ subunit[17]. This subunit diversity results in a vast number of receptor isoforms with distinct physiological and pharmacological properties[10][17].

Signaling Pathway

The activation of the GABA-A receptor by muscimol initiates a rapid inhibitory signaling cascade:

-

Binding: Two molecules of muscimol (or GABA) bind to the orthosteric sites located at the interface between the α and β subunits.

-

Conformational Change: Ligand binding induces a conformational change in the receptor protein.

-

Channel Opening: This conformational change opens the central pore, which is selectively permeable to chloride ions (Cl⁻)[8].

-

Ion Influx: In most mature neurons, the intracellular Cl⁻ concentration is lower than the extracellular concentration. Channel opening leads to a rapid influx of Cl⁻ into the cell.

-

Hyperpolarization: The influx of negatively charged chloride ions causes the neuron's membrane potential to become more negative, a state known as hyperpolarization.

-

Inhibition: This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and inhibiting neurotransmission[3][7].

Caption: Signaling pathway of Muscimol at the GABA-A receptor.

Quantitative Pharmacological Data

Muscimol's interaction with GABA-A receptors has been quantified through various assays. It is regarded as a superagonist at certain receptor subtypes, particularly those containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition[1].

Binding Affinity of Muscimol at GABA-A Receptors

Radioligand binding studies using [³H]muscimol have been instrumental in determining its affinity (K_D) for different GABA-A receptor subtypes. Muscimol displays particularly high affinity for receptors containing the δ subunit.

| Receptor Subtype / Brain Region | K_D (nM) | Method | Source |

| δ-containing GABA-A Rs (WT Mice) | 4.1 ± 3.6 | [³H]muscimol Binding | [18] |

| non-δ-containing GABA-A Rs (WT Mice) | 40 ± 15.5 | [³H]muscimol Binding | [18] |

| α4βδ Receptors (Forebrain) | ~1.6 | [³H]muscimol Binding Kinetics | [19] |

| α6βδ Receptors (Cerebellum) | ~1.0 | [³H]muscimol Binding Kinetics | [19] |

Functional Potency of Muscimol

Electrophysiological studies measure the concentration of muscimol required to elicit a half-maximal response (EC₅₀), providing a measure of its functional potency.

| Receptor Subtype | EC₅₀ (µM) | Method | Source |

| α1β3 | 0.65 ± 0.22 | Two-electrode voltage clamp (Oocytes) | [20] |

| α4β3δ | ~0.001 - 0.002 (1-2 nM) | Electrophysiology (HEK 293 cells) | [19] |

Experimental Protocols

Characterizing the interaction of compounds like muscimol with GABA-A receptors typically involves radioligand binding assays and electrophysiological techniques.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of an unlabeled test compound by measuring its ability to displace [³H]muscimol from GABA-A receptors.

Objective: To determine the K_i of a test compound for the GABA-A receptor.

Materials:

-

Radioligand: [³H]muscimol (specific activity ~15-30 Ci/mmol)[21].

-

Biological Sample: Rat brain membranes or cell lines expressing specific GABA-A receptor subtypes[12][21].

-

Equipment: Glass fiber filters (e.g., Whatman GF/B), filtration apparatus, scintillation counter, homogenization equipment, centrifuge[21].

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) in ~20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose)[22].

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris[12][21].

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 - 140,000 x g) for 20-30 minutes at 4°C to pellet the membranes[12][22].

-

To remove endogenous GABA, resuspend the pellet in assay buffer and incubate at 37°C for 30 minutes, then re-pellet by centrifugation[12].

-

Wash the pellet multiple times by resuspending in fresh, ice-cold assay buffer and centrifuging[12][22].

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., Bradford or BCA assay)[12].

-

-

Binding Assay:

-

Set up assay tubes/plate wells for three conditions: Total Binding, Non-specific Binding (NSB), and Competition.

-

Total Binding: Add membrane preparation, a fixed concentration of [³H]muscimol (typically 1-5 nM), and assay buffer[21][22].

-

NSB: Add membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA (10 mM) to saturate the receptors and prevent radioligand binding[21][22].

-

Competition: Add membrane preparation, [³H]muscimol, and varying concentrations of the unlabeled test compound.

-

Incubate all samples at 4°C for 45-60 minutes to reach equilibrium[22].

-

-

Termination and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand[23].

-

Quickly wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter[22].

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]muscimol binding).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [³H]muscimol and K_d is its dissociation constant for the receptor[12].

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the ion currents flowing through GABA-A receptors in response to muscimol application.

Objective: To determine the functional potency (EC₅₀) and efficacy of muscimol.

Materials:

-

Biological Sample: HEK293 cells or Xenopus oocytes transfected to express specific GABA-A receptor subunit combinations[24].

-

Solutions: Extracellular (bath) solution mimicking physiological conditions; Intracellular (pipette) solution containing ions matching the cell's cytoplasm.

-

Equipment: Inverted microscope, patch-clamp amplifier, headstage, micromanipulator, perfusion system, recording chamber, glass micropipettes.

Methodology:

-

Cell Preparation: Culture and plate cells expressing the GABA-A receptor subtype of interest onto coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. Fire-polish the tip to a smooth opening (resistance typically 2-5 MΩ). Fill the pipette with intracellular solution.

-

Seal Formation: Under the microscope, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV) using the patch-clamp amplifier.

-

Drug Application: Using a perfusion system, apply the extracellular solution containing known concentrations of muscimol to the cell. Start with low concentrations and progressively increase to higher concentrations to build a dose-response curve.

-

Current Recording: Record the inward chloride currents elicited by the application of muscimol at each concentration.

-

Data Analysis:

-

Measure the peak amplitude of the current at each muscimol concentration.

-

Normalize the responses to the maximal current observed.

-

Plot the normalized current versus the log concentration of muscimol.

-

Fit the data with the Hill equation to determine the EC₅₀ (concentration for half-maximal effect) and the Hill coefficient (a measure of cooperativity).

-

Summary of Effects

Muscimol's action as a potent GABA-A agonist translates into distinct physiological and behavioral effects, which are leveraged in experimental neuroscience.

Caption: Logical relationship of muscimol's action and resulting effects.

The sedative, anxiolytic, and motor-impairing effects of muscimol correlate with the density of high-affinity muscimol binding sites in forebrain regions, particularly those involving extrasynaptic δ-containing receptors[25][26]. This property makes muscimol an invaluable tool for the temporary and localized inactivation of specific brain regions to study their function in behavior and cognition[27].

References

- 1. Muscimol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Pharmacodynamics of Muscimol in Mammalian Systems [eureka.patsnap.com]

- 6. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]

- 15. scbt.com [scbt.com]

- 16. This compound | 18174-72-6 | Benchchem [benchchem.com]

- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. PDSP - GABA [kidbdev.med.unc.edu]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Muscimol Directly Activates the TREK-2 Channel Expressed in GABAergic Neurons through Its N-Terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Muscimol as an Experimental Tool in Neuroscience [eureka.patsnap.com]

Muscimol Hydrobromide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscimol (B1676869) hydrobromide, the salt form of the principal psychoactive isoxazole (B147169) alkaloid found in Amanita muscaria mushrooms, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its structural similarity to the endogenous inhibitory neurotransmitter GABA allows it to effectively cross the blood-brain barrier and modulate neuronal activity, making it an invaluable tool in neuroscience research.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Muscimol hydrobromide. It includes detailed experimental protocols for its synthesis and analysis, and presents key quantitative data in a structured format for ease of reference.

Chemical Structure and Identification

This compound is the hydrobromide salt of Muscimol (also known as Agarin or Pantherine).[1][2] The core structure is a 3-hydroxyisoxazole ring with an aminomethyl group at the 5-position.[2] The addition of hydrobromic acid protonates the primary amine, forming the more stable and water-soluble hydrobromide salt, which is preferred for research applications.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide[3] |

| Synonyms | Agarin hydrobromide, 5-(Aminomethyl)-3-isoxazolol monohydrobromide[3] |

| CAS Number | 18174-72-6[3][4] |

| Molecular Formula | C₄H₇BrN₂O₂[3][5] |

| Molecular Weight | 195.01 g/mol [3][6][7] |

| Canonical SMILES | Br.O=C1C=C(ON1)CN[8] |

| InChI Key | OPZOJWHOZRKYQX-UHFFFAOYSA-N[8][9] |

Physicochemical Properties

This compound presents as an off-white to tan solid powder.[4][9] Its salt form enhances its solubility in aqueous solutions, a critical property for experimental applications.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 172 °C | [4] |

| Boiling Point | 230.8°C at 760 mmHg | [4] |

| Solubility | Water: >10 mg/mL, DMSO: 10 mg/mL, Ethanol (B145695): 1mg/mL | [4][5][9][10] |

| Appearance | Off-white powder | [4] |

| Storage Condition | 2-8°C | [4][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Peak/Shift | Assignment |

| ¹H NMR (D₂O, 400 MHz) | δ 3.25 ppm (t, J = 6.2 Hz) | Aminomethyl group (C5-CH₂NH₃⁺)[6] |

| δ 6.12 ppm (s) | Isoxazole ring proton (C4-H)[6] | |

| FT-IR (KBr pellet, cm⁻¹) | 3350 & 3180 cm⁻¹ | N-H stretch (asymmetric and symmetric) of NH₃⁺[6] |

| 1685 cm⁻¹ | C=O stretch of the isoxazole ketone[6] | |

| 1245 cm⁻¹ | C-N stretch[6] | |

| 673 cm⁻¹ | C-Br stretch[6] | |

| UV-Vis (Aqueous) | λ₁ = 210 nm (ε = 4,200 M⁻¹cm⁻¹) | π→π* transition of the conjugated isoxazole ring[6] |

| λ₂ = 265 nm (ε = 1,800 M⁻¹cm⁻¹) | n→π* transition involving the carbonyl oxygen[6] |

Mechanism of Action: GABA-A Receptor Agonism

Muscimol's primary pharmacological activity stems from its function as a potent and selective agonist at the ionotropic GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][11][12]

-

Binding: Muscimol binds to the same orthosteric site on the GABA-A receptor complex as GABA itself.[2] This is distinct from other GABAergic modulators like benzodiazepines or barbiturates, which bind to allosteric sites.[2]

-

Channel Gating: Upon binding, Muscimol mimics the action of GABA, inducing a conformational change in the receptor that opens its integral chloride ion (Cl⁻) channel.[6][11]

-

Neuronal Inhibition: The influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane.[11] This hyperpolarization increases the threshold for firing an action potential, resulting in decreased neuronal excitability and an overall inhibitory effect on the nervous system.[1][6]

Muscimol has been shown to interact with various GABA-A receptor subunit compositions, including α1, β3, and γ2, and is noted to have a high affinity for extrasynaptic receptors containing δ and α4-subunits.[6][13]

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Synthesis of this compound from a Protected Precursor

A common method for preparing this compound involves the deprotection of a protected Muscimol precursor. A published method for the synthesis of radiolabeled [³H]muscimol·HBr provides a clear example of the final deprotection step.[14][15]

Objective: To remove the protecting group from a precursor to yield this compound.

Materials:

-

Protected Muscimol precursor (e.g., benzyl-protected muscimol)

-

Hydrobromic acid (HBr) in acetic acid (e.g., 33 wt. % HBr in glacial acetic acid)

-

Appropriate solvents for workup and purification (e.g., ethanol)

Methodology:

-

Reaction Setup: Dissolve the protected muscimol precursor in a solution of hydrobromic acid in acetic acid in a suitable reaction vessel.

-

Deprotection: Stir the reaction mixture at room temperature or with gentle heating, as required by the specific protecting group, for a sufficient duration to ensure complete cleavage. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

-

Workup: Upon completion, remove the solvent and excess reagents under reduced pressure.

-

Purification: The crude product, this compound, can be purified by recrystallization. For instance, dissolve the residue in a minimal amount of boiling ethanol and allow it to cool slowly to form crystals.[16]

-

Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of Muscimol in various samples.

Objective: To separate and quantify Muscimol using reverse-phase HPLC.

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Primesep 100 mixed-mode column or similar[17]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like sulfuric acid (H₂SO₄)[17] or trifluoroacetic acid (TFA).[14]

-

This compound standard

-

Sample extracts

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or an appropriate solvent to generate a calibration curve.

-

Sample Preparation: Extract Muscimol from the sample matrix using an appropriate solvent (e.g., aqueous extraction for mushroom samples).[18] Filter the extract through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples into the HPLC system. Identify the Muscimol peak based on the retention time of the standard.

-

Quantification: Calculate the concentration of Muscimol in the samples by comparing the peak area to the calibration curve generated from the standards.

Caption: General experimental workflow for HPLC analysis of Muscimol.

Conclusion

This compound is a critical pharmacological tool for probing the GABAergic system. Its well-defined chemical structure, characterized physicochemical properties, and specific mechanism of action as a potent GABA-A receptor agonist underpin its utility in neurochemical and physiological research.[2][14] The protocols outlined in this guide for its synthesis and analysis provide a foundation for its application in a laboratory setting. Further research into its interactions with specific GABA-A receptor subtypes continues to illuminate the complexities of inhibitory neurotransmission in the central nervous system.

References

- 1. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 2. Muscimol - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H7BrN2O2 | CID 205536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Muscimol HBr | GABA Receptor | TargetMol [targetmol.com]

- 6. This compound | 18174-72-6 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Muscimol = 98 HPLC, solid 18174-72-6 [sigmaaldrich.com]

- 10. abbexa.com [abbexa.com]

- 11. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]

- 12. Muscimol and Its Neurobiological Mechanisms in Schizophrenia [eureka.patsnap.com]

- 13. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of [3H]muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. HPLC Method for Separation of Ibotenic Acid and Muscimol on a Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]

A Technical Guide to Muscimol and Muscimol Hydrobromide for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of muscimol (B1676869) and its hydrobromide salt, two potent GABA-A receptor agonists pivotal in neuroscience research. This document outlines their chemical and physical properties, stability, and pharmacological profiles, supported by experimental protocols and signaling pathway diagrams to facilitate advanced research and development.

Core Chemical and Physical Properties

Muscimol is a psychoactive isoxazole (B147169) alkaloid found in Amanita species of mushrooms.[1] Its hydrobromide salt, muscimol hydrobromide, is a synthetically produced form frequently utilized in research settings due to its enhanced stability and solubility.[2]

| Property | Muscimol | This compound |

| Molecular Formula | C₄H₆N₂O₂[3] | C₄H₆N₂O₂ · HBr[4] |

| Molecular Weight | 114.10 g/mol [3] | 195.01 g/mol [4] |

| Appearance | White to off-white crystalline powder[5] | Off-white to tan solid[4] |

| Melting Point | 175-176°C[5] | Not explicitly stated, but expected to differ from muscimol freebase. |

| Water Solubility | 10 mg/mL[5] | >10 mg/mL[4] |

| DMSO Solubility | Sparingly soluble[5] | 10 mg/mL (with sonication)[6] |

| pKa | 12.19 ± 0.40 (Predicted)[5] | Not explicitly stated. |

| LogP | -1.4 to -2.2 (Predicted)[2] | Not explicitly stated, but expected to be more hydrophilic than muscimol. |

| Hygroscopicity | Hygroscopic[5] | Implied to be stable, but specific data on hygroscopicity is limited. |

Stability and Storage

Muscimol:

-

Storage: Store at -20°C.[5] The solid form is stable for at least 5 years under these conditions.[7]

-

Solution Stability: Aqueous solutions should be prepared fresh and not stored for more than one day.[7] Solutions should be stored frozen at a near-neutral pH and protected from light.[7]

-

Degradation: Sensitive to temperature, pH, and light exposure.[8]

This compound:

-

Storage: Store at 2-8°C.[4]

-

Solution Stability: The hydrobromide salt form is noted for its stability in solution, making it ideal for experimental use.[2]

Pharmacology: A Comparative Overview

Both muscimol and its hydrobromide salt act as potent agonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][9] Upon binding, they induce a conformational change in the receptor, opening its chloride ion channel and leading to hyperpolarization of the neuron, thus reducing neuronal excitability.[9]

| Pharmacological Parameter | Muscimol | This compound |

| Mechanism of Action | Potent full agonist at the GABA-A receptor; partial agonist at the GABA-C receptor.[2] | Potent agonist at the GABA-A receptor.[6] |

| Receptor Binding Site | Binds to the orthosteric site (the same site as GABA) on the GABA-A receptor complex.[2] | Binds to the orthosteric site on the GABA-A receptor complex. |

| Receptor Subtype Selectivity | Shows high affinity for δ subunit-containing extrasynaptic GABA-A receptors.[2] | Assumed to have a similar binding profile to muscimol, though specific comparative studies are limited. |

| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[2] | Expected to cross the blood-brain barrier, as it delivers the active muscimol moiety. |

Receptor Binding Affinities

While a direct comparison of Ki values for muscimol and this compound across all GABA-A receptor subtypes is not available in the literature, the following data for muscimol highlights its high affinity:

| Receptor Subtype | Binding Affinity (Kd/EC50) |

| High-affinity sites | Kd ≈ 10 nM[10] |

| Low-affinity sites | Kd ≈ 0.5 µM[10] |

| α4β3δ receptors (recombinant) | EC50 ≈ 1-2 nM[11] |

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Muscimol, as a GABA-A receptor agonist, triggers a signaling cascade that results in neuronal inhibition. The binding of muscimol to the extracellular domain of the GABA-A receptor, at the interface between the α and β subunits, stabilizes the open conformation of the receptor's chloride channel. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

Caption: GABA-A receptor signaling cascade initiated by muscimol binding.

Experimental Workflow: From Synthesis to Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of muscimol and its hydrobromide salt.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscimol - Wikipedia [en.wikipedia.org]

- 3. Exploring Muscimol HBr: A Comprehensive Guide - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 4. ≥98% (HPLC), GABAA receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. MUSCIMOL CAS#: 2763-96-4 [m.chemicalbook.com]

- 6. repositorio.unbosque.edu.co [repositorio.unbosque.edu.co]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The Stability of Muscimol Under Various Environmental Conditions [eureka.patsnap.com]

- 9. This compound | 18174-72-6 | Benchchem [benchchem.com]

- 10. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

Muscimol Hydrobromide: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscimol (B1676869), a potent and selective GABA-A receptor agonist, is a psychoactive isoxazole (B147169) found in certain species of Amanita mushrooms.[1] Its hydrobromide salt is of particular interest to the research community due to its stability and solubility, facilitating its use in a variety of preclinical studies. This technical guide provides an in-depth overview of the natural sources of muscimol, quantitative data on its prevalence, and detailed methodologies for its extraction and conversion to muscimol hydrobromide. Furthermore, it elucidates the primary signaling pathway of muscimol and presents experimental workflows in a clear, visual format.

Natural Sources of Muscimol

The principal natural sources of muscimol are fungi belonging to the genus Amanita.[2] The most well-known of these are:

-

Amanita muscaria (Fly Agaric): This iconic red-and-white-capped mushroom is a primary source of muscimol.[3] The highest concentration of muscimol is found in the layer just below the skin of the cap.[2]

-

Amanita pantherina (Panther Cap): This species also contains significant quantities of muscimol and its precursor, ibotenic acid.[2][4]

Other species within the Amanita genus that contain these compounds include Amanita regalis. It is crucial to note that the concentration of muscimol and ibotenic acid can vary widely depending on the mushroom's geographic location, season of fruiting, and developmental stage.[3][5] Spring and summer fruitings have been reported to contain up to ten times more ibotenic acid and muscimol than autumn fruitings.[3]

Quantitative Data

The following tables summarize the concentrations of muscimol and ibotenic acid found in Amanita muscaria, as well as the psychoactive dosages for humans.

Table 1: Muscimol and Ibotenic Acid Content in Amanita muscaria

| Compound | Concentration in Cap (ppm) | Concentration in Stem (ppm) | Notes |

| Muscimol | 46 - 1203 | 82 - 292 | The cap generally contains a higher concentration.[6] |

| Ibotenic Acid | 292 - 6570 µg/g | - | A single sporophore can contain a wide range of this compound.[7] |

Table 2: Psychoactive Dosages in Humans

| Compound | Threshold Dose (Oral) | Psychoactive Dose Range (Oral) |

| Muscimol | ~ 6 mg | 8 - 15 mg[2] |

| Ibotenic Acid | 30 - 60 mg | 50 - 100 mg[3][4] |

Extraction and Conversion to this compound

Muscimol is not typically found as a hydrobromide salt in nature. Its extraction from fungal matter and subsequent conversion to this compound is a multi-step process. A key aspect of this process is the decarboxylation of ibotenic acid, a naturally occurring prodrug, into the more potent muscimol.[3][8] This conversion can be achieved through drying, heating, or acidification.[3][9][10]

General Extraction Methodologies

Several methods can be employed to extract muscimol from Amanita species:

-

Aqueous Extraction: This is a common and straightforward method. Simmering dried and powdered Amanita muscaria in water for about 30 minutes can create a crude extract.[2] To enhance the conversion of ibotenic acid to muscimol, the pH of the aqueous solution can be lowered to between 2.0 and 4.0.[10]

-

Acid-Base Extraction: In this method, the mushroom material is first treated with a mild acid to convert muscimol into its water-soluble salt form. After filtration, a base is added to the solution to precipitate the muscimol.[11]

-

Solvent Extraction: Non-polar solvents like dichloromethane (B109758) or chloroform (B151607) can be used to selectively dissolve muscimol from the mushroom material.[11] However, care must be taken during the solvent evaporation step, as muscimol can degrade at temperatures above 140°F (60°C).[12]

Detailed Experimental Protocols

Protocol 1: Enhanced Muscimol Extraction and Ibotenic Acid Conversion

This protocol is adapted from a patented method designed to increase muscimol content while decreasing ibotenic acid.[10]

-

Preparation of Fungal Material: Dry or dehydrate Amanita muscaria caps (B75204) and grind them into a powder. The caps are preferred as they have the highest concentration of the target compounds.[10]

-

Initial Aqueous Extraction: Heat the ground mushroom caps in boiled water, maintaining a temperature of approximately 95°C to 100°C. This initial heating begins the conversion of ibotenic acid to muscimol.[10]

-

Filtration: Press the heated mixture through a filter to extract the filtrate.[10]

-

Acidification and Decarboxylation: Lower the pH of the filtrate to between 2.0 and 4.0 by adding an acid (e.g., hydrochloric acid). This acidification step significantly promotes the decarboxylation of the remaining ibotenic acid into muscimol.[10][13]

-

Concentration and Purification: Heat the acidic filtrate again to concentrate it. Refluxing the acidic mixture can further increase the conversion of ibotenic acid and help in the removal of impurities by causing small particles to coagulate.[10] Distillation can also be employed to significantly increase the muscimol content.[10]

Protocol 2: Preparation of this compound from 3-Methoxy-Muscimol

This protocol describes the conversion of a muscimol derivative to this compound.[13]

-

Reaction Setup: Dissolve 350 mg of 3-Methoxy-muscimol freebase in 12 mL of 30% hydrobromic acid (HBr) in glacial acetic acid.

-

Reflux: Reflux the mixture for 15 minutes.

-

Solvent Removal: Distill the mixture to dryness under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in a minimal amount of water and neutralize it with ammonium (B1175870) hydroxide. Evaporate the solution to dryness.

-

Crystallization: Add 96% ethanol (B145695) to the residue and heat to boiling. While refluxing, add water dropwise until the residue dissolves. Then, add more ethanol dropwise until the solution turns cloudy and then clears again.

-

Isolation: Cool the solution at room temperature and then in a freezer to precipitate the this compound as a tan solid.

Protocol 3: Final Deprotection Step for [³H]this compound Synthesis

This method is the final step in a published synthesis of radiolabeled muscimol.[14]

-

Deprotection: Treat an aliquot of [³H]benzyl-protected muscimol with HBr in acetic acid.

-

Reaction Time: Allow the reaction to proceed for 36 hours at room temperature.

-

Product: This process yields [³H]this compound with a radiochemical purity of >95%.[14]

Signaling Pathway and Experimental Workflows

Muscimol Signaling Pathway

Muscimol exerts its primary effects by acting as a potent and selective agonist at the ionotropic GABA-A receptors in the central nervous system.[1][15] It binds to the same orthosteric site as the endogenous neurotransmitter GABA.[2] This binding event leads to the opening of the receptor's integral chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[15] Muscimol is also a partial agonist at GABA-A-ρ (formerly GABA-C) receptors.[2]

References

- 1. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscimol - Wikipedia [en.wikipedia.org]

- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 4. Amanita muscaria: Basic Info | Psycheplants | ICEERS [iceers.org]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. luminita.co [luminita.co]

- 9. Emerging Risks of Amanita Muscaria: Case Reports on Increasing Consumption and Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2022187974A1 - Processes for extracting muscimol from amanita muscaria - Google Patents [patents.google.com]

- 11. dreamershrooms.com [dreamershrooms.com]

- 12. apexlabscbd.com [apexlabscbd.com]

- 13. Sciencemadness Discussion Board - Total synthesis of muscimol + extraction and isolation from Amanita muscaria - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Synthesis of [3H]muscimol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How Is Muscimol Involved in Neurochemical Regulation? [eureka.patsnap.com]

The GABAergic Spotlight: A Technical Guide to Muscimol Hydrobromide in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of muscimol (B1676869) hydrobromide, a potent and selective GABA_A receptor agonist, in advancing our understanding of the central nervous system. Derived from the Amanita muscaria mushroom, this compound has become an indispensable tool for dissecting the complexities of GABAergic neurotransmission, neural circuitry, and its influence on behavior. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data to facilitate rigorous and reproducible neuroscience research.

Core Mechanism of Action: Potent Agonism at GABA_A Receptors

Muscimol hydrobromide exerts its primary effects by acting as a potent agonist at the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2] Its structural similarity to GABA allows it to bind to the same orthosteric site on the receptor complex, leading to a conformational change that opens the receptor's intrinsic chloride ion channel.[1][2] The subsequent influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and making it less likely to fire an action potential. This inhibitory action is the foundation of muscimol's utility in neuroscience research, enabling the temporary and reversible inactivation of specific brain regions.[3][4]

Subunit Selectivity

While muscimol can activate various GABA_A receptor subtypes, it exhibits a particularly high affinity for receptors containing the δ (delta) subunit, which are often located extrasynaptically.[1][5][6][7][8] These δ-containing receptors are highly sensitive to low concentrations of GABA and muscimol, contributing to tonic inhibition, a persistent level of inhibitory tone that regulates overall neuronal excitability.[5][6][7][8] Muscimol also acts as a potent partial agonist at the GABA_A-ρ receptor.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound, providing a reference for experimental design and data interpretation.

Table 1: Dose-Response Effects of Muscimol on Locomotor Activity in Rodents

| Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |

| 0.5 | Mouse | No significant effect | [9] |

| 1.5 | Mouse | No significant effect | [9] |

| 4.0 | Mouse | Significant sedative effect (decrease in distance traveled) | [9] |

| 0.25 - 4.0 | Rat | Dose-dependent increase in firing rate of nigral dopamine (B1211576) neurons | [10][11] |

| 0.05, 0.1, 0.2 | Mouse (8 & 14 days old) | Ineffective on day 8; depressed activity from day 14 onwards | [12] |

| 0.1, 0.5, 1.0 | Mouse (21, 28, 35 days old) | Depressed activity | [12] |

Table 2: Electrophysiological Effects of Muscimol

| Concentration | Preparation | Effect | Reference |

| 1 µM | Mouse striatal slices | Induced long-term depression (LTD) of glutamatergic transmission in adolescent nucleus accumbens | [13] |

| 1 µM | Mouse striatal slices | Depolarized medium spiny neurons from -85.0 mV to -71.2 mV | [13] |

| 1 µM | Mouse striatal slices | Decreased frequency of spontaneous excitatory postsynaptic currents (sEPSCs) from 3.14 Hz to 1.76 Hz | [13] |

| 0.03 - 30 µM | Oocytes expressing α1β3 GABA_A receptors | EC50 of 0.65 µM for peak current activation | [14] |

| 1-2 nM (estimated EC50) | Recombinant α4β3δ GABA_A receptors | Highly sensitive currents with slow deactivation kinetics | [5][6][8] |

| 100 µM | Dorsal root ganglion (DRG) cell bodies | Maximal current activation in whole-cell patch clamp | [15] |

Table 3: In Vivo Microinjection Parameters and Behavioral Outcomes

| Brain Region | Concentration | Infusion Volume (µl) | Species | Behavioral Effect | Reference |

| Medial Prefrontal Cortex | 17.5, 30, 100, 300 ng/µl | Not specified | Rat | Decreased ethanol (B145695) self-administration at 30 and 100 ng/µl | [8] |

| Dorsal Hippocampus | 1 µg/µl | 0.5 | Rat | Impaired contextual retrieval of fear memory | [4] |

| Ventral Prefrontal Cortex | 5 µg/µl | 1.0 | Rhesus Monkey | Impaired counting performance | [16] |

| Amygdala | 50 ng in 1.0 µl | 1.0 | Rat | Impaired freezing and place avoidance in aversive contextual conditioning | |

| Dorsal Premotor Cortex (PMd) | Not specified | Not specified | Monkey | Increase in direction errors in a conditional motor task | [2] |

| Ventral Premotor Cortex (PMv) | Not specified | Not specified | Monkey | Smaller amplitude and slower velocity of movements | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vivo Microinjection for Reversible Brain Inactivation

This protocol outlines the steps for targeted microinjection of muscimol to temporarily inactivate a specific brain region in a rodent model.

Materials:

-

This compound powder

-

Sterile 0.9% saline

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Microinjection pump and syringe

-

Guide cannula and injector

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure a surgical level of anesthesia is maintained throughout the procedure.

-

Surgical Procedure: Expose the skull and identify the target brain region using stereotaxic coordinates from a brain atlas. Drill a small hole in the skull above the target area.

-

Cannula Implantation: Lower a guide cannula to the desired depth, just above the target structure, and secure it to the skull with dental cement.

-

Muscimol Solution Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 1 µg/µl).[4] Filter-sterilize the solution.

-

Microinjection: At the time of the experiment, insert an injector cannula, extending slightly beyond the tip of the guide cannula, into the target brain region. Infuse the muscimol solution at a slow, controlled rate (e.g., 0.25 µl/min) using a microinjection pump. The total infusion volume will depend on the target structure size (typically 0.2-0.5 µl).[4]

-

Behavioral Testing: Following the infusion, allow a short diffusion time (e.g., 5-10 minutes) before commencing the behavioral task.

-

Histological Verification: After the experiment, perfuse the animal and process the brain tissue to verify the cannula placement.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the application of muscimol during whole-cell patch-clamp recordings from neurons in brain slices to study its effects on synaptic transmission and neuronal excitability.

Materials:

-

Brain slice preparation setup (vibratome, slicing chamber)

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular recording solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass capillaries for patch pipettes

-

This compound stock solution

-

Perfusion system

Procedure:

-

Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.

-

Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Patch Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Whole-Cell Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

Baseline Recording: Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, membrane potential) for a stable period.

-

Muscimol Application: Bath-apply muscimol at the desired concentration by switching the perfusion solution to one containing the drug. Record the changes in neuronal activity.

-

Washout: To assess the reversibility of the effects, switch the perfusion back to the control aCSF.

-

Data Analysis: Analyze the recorded data to quantify the effects of muscimol on parameters such as current amplitude, frequency, and membrane potential.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in neuroscience research.

References

- 1. benchchem.com [benchchem.com]

- 2. A Method to Quantify Drosophila Behavioral Activities Induced by GABAA Agonist Muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the GABAA Receptor Expression and the Effects of Muscimol on the Activity of Wide Dynamic Range Neurons Following Chronic Constriction Injury of Sciatic Nerve in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 10. Muscimol | C4H6N2O2 | CID 4266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation of Rodent Testis Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Microinjection and Electroporation of Mouse Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. vsr.biohorizons.com [vsr.biohorizons.com]

The Dawn of a GABAergic Pioneer: Early Research and Discovery of Muscimol Hydrobromide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muscimol (B1676869), a potent psychoactive isoxazole (B147169) alkaloid derived from the Amanita muscaria mushroom, stands as a cornerstone in the field of neuroscience. Its profound effects on the central nervous system, mediated through its potent agonism at the γ-aminobutyric acid type A (GABAA) receptor, have made it an invaluable tool for dissecting the intricacies of GABAergic neurotransmission. While the parent compound, muscimol, was first isolated in the mid-1960s, its hydrobromide salt quickly became the preferred form for research due to its enhanced stability and solubility, facilitating precise and reproducible experimental outcomes. This technical guide delves into the seminal early research that led to the discovery, synthesis, and initial pharmacological characterization of muscimol, with a particular focus on the emergence and use of its hydrobromide salt.

The Genesis of Discovery: Isolation and Structural Elucidation

The journey to understanding muscimol began with independent efforts to isolate the psychoactive principles of Amanita muscaria. In 1964, muscimol was first isolated, and its chemical structure, along with that of its precursor, ibotenic acid, was elucidated by 1967.[1] The initial isolation procedures were foundational for subsequent research.

Experimental Protocols: Early Isolation of Muscimol

While specific protocols for the hydrobromide salt are not detailed in the very earliest isolation papers, the general method for obtaining muscimol from its natural source laid the groundwork. A typical early isolation protocol involved the following steps:

-

Extraction: Dried and powdered Amanita muscaria caps (B75204) were extracted with boiling water.

-

Purification: The aqueous extract was subjected to a series of chromatographic separations. This often involved the use of ion-exchange resins to separate the amino acids and other charged molecules, including muscimol.

-

Crystallization: The purified muscimol was then crystallized, often from aqueous ethanol, to yield the final product.

It was the recognition of muscimol's zwitterionic nature that likely led to the preparation of its salts, such as the hydrobromide, to improve its handling and administration in aqueous solutions for pharmacological studies.

The Chemical Blueprint: Early Synthesis of Muscimol

The first chemical synthesis of muscimol was achieved in 1965 by Gagneux and colleagues.[1] This was a critical step, as it provided a reliable source of the compound, free from the contaminants of natural extracts, and opened the door for the synthesis of analogs. While the initial publication may not have explicitly detailed the synthesis of the hydrobromide salt, the conversion of the freebase to the salt is a standard chemical practice. A later synthesis of radiolabeled muscimol for receptor binding studies explicitly details the formation of muscimol hydrobromide.

Experimental Protocols: Synthesis of this compound

A common method for preparing the hydrobromide salt involves the treatment of the freebase muscimol with hydrobromic acid. A representative, albeit more modern, procedure that yields the hydrobromide salt is the final deprotection step in the synthesis of [3H]muscimol, which involves the use of HBr in acetic acid.[2][3] This suggests that similar straightforward acid-base chemistry was likely employed in the earlier, non-radiolabeled syntheses for pharmacological use.

Unraveling the Mechanism: Early Pharmacological Studies

The late 1960s marked a period of intense investigation into the pharmacological properties of muscimol. These pioneering studies established its mechanism of action and quantified its effects on the central nervous system.

The GABA Connection: A Potent Agonist Emerges

In 1968, a landmark study by Johnston and colleagues demonstrated the potent GABA-like actions of muscimol on the central nervous system of cats.[4] This was the first indication that muscimol's effects were mediated through the GABAergic system.

Experimental Protocols: Investigating the Central Actions of Muscimol

The experiments conducted by Johnston et al. involved the use of microelectrophoretic techniques to apply muscimol directly onto single neurons in the cat spinal cord and brainstem. The firing rate of these neurons was then recorded extracellularly. This allowed for a direct assessment of muscimol's effect on neuronal excitability. While the specific salt form used was not explicitly stated in the abstract, the use of a stable, water-soluble form like the hydrobromide would have been advantageous for preparing the precise concentrations required for microelectrophoresis.

Quantifying the Effects: Early Toxicity and Psychoactivity Studies

The acute toxicity of muscimol was systematically investigated in 1968 by Theobald and colleagues, who determined its lethal dose in various animal models. In parallel, Waser's 1967 self-administration studies provided the first quantitative data on the psychoactive effects of muscimol in humans.[1]

Experimental Protocols:

-

Acute Toxicity Studies (Theobald et al., 1968): These studies likely involved the administration of escalating doses of muscimol to different groups of animals (e.g., mice, rats) via various routes (e.g., intraperitoneal, oral). The number of mortalities within a specified timeframe (typically 24 hours) was recorded to calculate the LD50 value.

-

Human Psychoactivity Studies (Waser, 1967): These pioneering, though ethically questionable by modern standards, involved the oral administration of known doses of muscimol to human volunteers. The subjective effects were then meticulously documented, including the onset, duration, and nature of the perceptual and cognitive changes.

Quantitative Data from Early Muscimol Research

The following tables summarize the key quantitative data from the seminal early studies on muscimol.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 2.5 mg/kg | Theobald et al., 1968 (as cited in) |

| LD50 | Rat | Intraperitoneal | 3.8 mg/kg | Theobald et al., 1968 (as cited in) |

| Active Dose (Psychoactive Effects) | Human | Oral | 10-15 mg | Waser, 1967[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows from the early research on muscimol.

Conclusion

The early research into muscimol and its hydrobromide salt laid the critical groundwork for our contemporary understanding of the GABAergic system. The meticulous work of isolating and characterizing this novel compound, followed by its chemical synthesis, provided the scientific community with a powerful molecular probe. The initial pharmacological studies, though conducted with what might be considered rudimentary techniques by today's standards, accurately identified muscimol's potent effects on the central nervous system and its fundamental role as a GABAA receptor agonist. This foundational knowledge continues to underpin research into a wide array of neurological and psychiatric disorders, cementing this compound's legacy as a pivotal molecule in the history of neuroscience.

References

A Comparative Analysis of Ibotenic Acid and Muscimol in Amanita muscaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of ibotenic acid and its decarboxylated derivative, muscimol (B1676869), the principal neuroactive compounds found in the psychoactive mushroom Amanita muscaria. This document details their chemical properties, pharmacodynamics, pharmacokinetics, and toxicological profiles. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols for extraction, conversion, and analysis, alongside visualizations of their distinct neurological signaling pathways. All quantitative data are presented in structured tables for direct comparison, and complex processes are illustrated using logical diagrams to facilitate understanding for research and drug development applications.

Introduction

Amanita muscaria, commonly known as the fly agaric mushroom, is recognized for its distinctive appearance and potent psychoactive properties. These effects are primarily attributed to two isoxazole (B147169) alkaloids: ibotenic acid and muscimol. Ibotenic acid, a structural analogue of the excitatory neurotransmitter glutamate (B1630785), acts as a prodrug to the more stable and potent muscimol. Following ingestion or through processes like drying and heating, ibotenic acid undergoes decarboxylation to form muscimol, a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Their opposing effects on the central nervous system—excitatory neurotoxicity from ibotenic acid and sedative-hypnotic effects from muscimol—present a complex pharmacological profile critical for research in neuropharmacology and toxicology.

Chemical and Physical Properties

Ibotenic acid and muscimol share a core isoxazole structure but differ by a carboxyl group, a distinction that fundamentally alters their chemical and pharmacological characteristics.

| Property | Ibotenic Acid | Muscimol (as hydrobromide) |

| IUPAC Name | (S)-2-amino-2-(3-hydroxyisoxazol-5-yl)acetic acid | 5-(aminomethyl)-1,2-oxazol-3-one hydrobromide |

| Other Names | Ibotenate, Premuscimol | Agarin, Pantherine, Pyroibotenic acid |

| Molecular Formula | C₅H₆N₂O₄ | C₄H₇BrN₂O₂ |

| Molar Mass | 158.11 g/mol | 195.02 g/mol |

| Melting Point | 151-152 °C (anhydrous) | Not specified |

| Solubility in Water | Soluble | Soluble |

Data sourced from[3].

Pharmacodynamics: Mechanisms of Action

The distinct psychoactive effects of ibotenic acid and muscimol stem from their interactions with different primary neurotransmitter systems in the central nervous system (CNS).

Ibotenic Acid: A Non-Selective Glutamate Agonist

Ibotenic acid functions as a potent, non-selective agonist for glutamate receptors. Its structural similarity to glutamate allows it to activate both ionotropic and metabotropic glutamate receptors.

-

NMDA Receptor Agonism : Ibotenic acid is a powerful agonist at N-methyl-D-aspartate (NMDA) receptors.[4][5] This interaction leads to the opening of the receptor's ion channel, causing an influx of Ca²⁺ ions into the neuron.

-

Metabotropic Glutamate Receptors (mGluRs) : It strongly activates Group I (mGluR1, mGluR5) and Group II (mGluR2, mGluR3) mGluRs.[3]

-

Neurotoxicity : The potent activation of NMDA receptors can lead to excessive Ca²⁺ influx, triggering a cascade of intracellular events that result in excitotoxicity and neuronal cell death.[3] This property has led to its use as a brain-lesioning agent in experimental neuroscience.[6]

Caption: Ibotenic acid signaling pathway.

Muscimol: A Potent GABAergic Agonist

Muscimol's effects are primarily mediated by its activity as a potent and selective agonist for GABA_A receptors, the main inhibitory neurotransmitter receptors in the brain.

-

GABA_A Receptor Agonism : Muscimol binds to the same orthosteric site on the GABA_A receptor as GABA itself.[7] This binding potentiates the opening of the receptor's integrated chloride (Cl⁻) channel.

-

Neuronal Inhibition : The influx of Cl⁻ ions hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing widespread CNS depression, sedation, and anxiolysis.

-

Receptor Subtype Affinity : Muscimol exhibits exceptionally high affinity for extrasynaptic GABA_A receptors containing the δ (delta) subunit.[8] Studies have identified high-affinity binding sites with a K_D of approximately 1-2 nM on δ-containing receptors, which contributes to its potent effects at low doses.[8] In contrast, lower affinity binding sites (K_D ≈ 2 µM) are similar to its EC₅₀ value for functional effects like chloride uptake.[9]

Caption: Muscimol signaling pathway.

Pharmacokinetics

The pharmacokinetic profiles of ibotenic acid and muscimol are intrinsically linked due to the prodrug relationship. Comprehensive human pharmacokinetic data is limited.[3]

| Parameter | Ibotenic Acid | Muscimol |

| Absorption | Rapidly absorbed from the GI tract. | Rapidly absorbed from the GI tract.[10] |

| Distribution | Crosses the blood-brain barrier.[11] | Crosses the blood-brain barrier and distributes unevenly, with higher concentrations in the substantia nigra, colliculi, and hypothalamus in rats.[3] |

| Metabolism | Serves as a prodrug; approximately 10-20% is decarboxylated in vivo (e.g., in the liver) to form muscimol.[12] | Metabolized via transamination by GABA transaminase (GABA-T).[3] |

| Excretion | A substantial fraction is excreted unmetabolized in the urine shortly after ingestion.[1] | Partially excreted unchanged in the urine. |

| Half-life | Not well-established. | Estimated to be short, around 1-3 hours in the human body.[10] |

| Onset of Action (Oral) | 30-60 minutes (as part of mushroom ingestion).[3] | 30-120 minutes.[3] |

| Duration of Action (Oral) | Effects contribute to the overall 4-8 hour experience. | 4-8 hours, with some effects lasting up to 24 hours.[3] |

Toxicology

Ibotenic acid is considered significantly more toxic than muscimol due to its excitotoxic mechanism. The conversion of ibotenic acid to muscimol is a key step in reducing the overall toxicity of Amanita muscaria preparations.

| Compound | Species | Route | LD₅₀ |

| Ibotenic Acid | Mice | Oral | 38 mg/kg |

| Rats | Oral | 129 mg/kg | |

| Muscimol | Mice | Intraperitoneal (i.p.) | 2.5 mg/kg |

| Mice | Subcutaneous (s.c.) | 3.8 mg/kg | |

| Rats | Intravenous (i.v.) | 4.5 mg/kg | |

| Rats | Oral | 45 mg/kg | |

| Rabbits | Oral | 10 mg/kg |

Symptoms of intoxication from Amanita muscaria reflect the combined and opposing actions of both compounds, often beginning with excitatory effects (agitation, confusion) attributed to ibotenic acid, followed by a period of sedation and CNS depression characteristic of muscimol.[14]

Experimental Protocols

Protocol 1: Extraction and Decarboxylation of Ibotenic Acid to Muscimol

This protocol describes a method for extracting the primary alkaloids from dried Amanita muscaria and maximizing the conversion of ibotenic acid to the less toxic muscimol through an acid-catalyzed decarboxylation reaction.

Methodology:

-

Preparation of Fungal Material : Dry Amanita muscaria caps (B75204) are ground into a fine powder to maximize surface area for extraction.

-

Aqueous Extraction : The mushroom powder is suspended in deionized water (e.g., 1:5 w/v) and heated to boiling (95-100°C) for a sustained period (e.g., 1-2 hours) with continuous stirring. This process extracts water-soluble compounds, including ibotenic acid and muscimol.[15]

-

Filtration : The hot mixture is filtered under vacuum through a Buchner funnel to separate the aqueous filtrate from solid fungal matter.

-

Acidification : The pH of the collected filtrate is adjusted to between 2.5 and 3.0 using an acid such as citric acid or hydrochloric acid (HCl). A pH meter should be used for accurate measurement.[16]

-